N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide
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Overview
Description
N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a pentafluorophenyl group, a chlorophenyl group, and a carbamothioyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, which is then subjected to further functionalization to introduce the pentafluorophenyl and chlorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its piperazine moiety.
Medicine: Explored for its potential therapeutic effects, including antipsychotic and antiviral activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or proteins involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-{3-Chloro-4-[4-(pentafluorophenyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide
- N-{3-Chloro-4-[4-(pentafluorophenyl)-1-piperazinyl]phenyl}butanamide
- N-{3-Chloro-4-[4-(pentafluorophenyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide
Uniqueness
N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide is unique due to its specific substitution pattern and the presence of the carbamothioyl group.
Properties
CAS No. |
4550-45-2 |
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Molecular Formula |
C25H20ClF5N4OS |
Molecular Weight |
555.0 g/mol |
IUPAC Name |
N-[[3-chloro-4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]phenyl]carbamothioyl]-3-methylbenzamide |
InChI |
InChI=1S/C25H20ClF5N4OS/c1-13-3-2-4-14(11-13)24(36)33-25(37)32-15-5-6-17(16(26)12-15)34-7-9-35(10-8-34)23-21(30)19(28)18(27)20(29)22(23)31/h2-6,11-12H,7-10H2,1H3,(H2,32,33,36,37) |
InChI Key |
CLOXEJNUGIZVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCN(CC3)C4=C(C(=C(C(=C4F)F)F)F)F)Cl |
Origin of Product |
United States |
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